4-hydroxy-9H-xanthen-9-one
4-hydroxy-9H-xanthen-9-one
4-Hydroxyxanthone belongs to the class of organic compounds known as xanthones. These are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9. Xanthene is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring. 4-Hydroxyxanthone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-hydroxyxanthone is primarily located in the membrane (predicted from logP). Outside of the human body, 4-hydroxyxanthone can be found in fruits. This makes 4-hydroxyxanthone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
14686-63-6
VCID:
VC0082211
InChI:
InChI=1S/C13H8O3/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7,14H
SMILES:
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)O
Molecular Formula:
C13H8O3
Molecular Weight:
212.2 g/mol
4-hydroxy-9H-xanthen-9-one
CAS No.: 14686-63-6
Main Products
VCID: VC0082211
Molecular Formula: C13H8O3
Molecular Weight: 212.2 g/mol
CAS No. | 14686-63-6 |
---|---|
Product Name | 4-hydroxy-9H-xanthen-9-one |
Molecular Formula | C13H8O3 |
Molecular Weight | 212.2 g/mol |
IUPAC Name | 4-hydroxyxanthen-9-one |
Standard InChI | InChI=1S/C13H8O3/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7,14H |
Standard InChIKey | KBQFPPUAIJHDCO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)O |
Melting Point | 245-246°C |
Physical Description | Solid |
Description | 4-Hydroxyxanthone belongs to the class of organic compounds known as xanthones. These are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9. Xanthene is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring. 4-Hydroxyxanthone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-hydroxyxanthone is primarily located in the membrane (predicted from logP). Outside of the human body, 4-hydroxyxanthone can be found in fruits. This makes 4-hydroxyxanthone a potential biomarker for the consumption of this food product. |
Synonyms | 4-hydroxyxanthone |
PubChem Compound | 611428 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume